molecular formula C12H12N2O3 B6618172 benzyl 3-isocyanatoazetidine-1-carboxylate CAS No. 1507527-33-4

benzyl 3-isocyanatoazetidine-1-carboxylate

Cat. No. B6618172
CAS RN: 1507527-33-4
M. Wt: 232.23 g/mol
InChI Key: NRPAPEKFFUPPHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 3-isocyanatoazetidine-1-carboxylate (BICA) is an organic compound belonging to the isocyanates group of compounds. It is a colorless, odorless, and water-soluble crystalline solid. BICA is an important intermediate in the synthesis of a variety of organic compounds, and is widely used in the pharmaceutical and chemical industries. BICA has been studied extensively in recent years, and its potential applications in scientific research have been explored.

Scientific Research Applications

Benzyl 3-isocyanatoazetidine-1-carboxylate has a wide range of applications in scientific research. It has been used in the synthesis of various organic compounds, such as amino acids and peptides. It has also been used to synthesize polymers, nanoparticles, and other materials for use in biomedical applications. benzyl 3-isocyanatoazetidine-1-carboxylate has also been used to study the structure and reactivity of organic compounds.

Mechanism of Action

Benzyl 3-isocyanatoazetidine-1-carboxylate is an isocyanate, which means that it can react with other molecules to form a covalent bond. The reaction of benzyl 3-isocyanatoazetidine-1-carboxylate with other molecules is known as a nucleophilic substitution reaction. In this reaction, the nitrogen atom of the benzyl 3-isocyanatoazetidine-1-carboxylate molecule acts as a nucleophile, attacking the electrophilic carbon atom of the other molecule. This reaction results in the formation of a covalent bond between the two molecules.
Biochemical and Physiological Effects
benzyl 3-isocyanatoazetidine-1-carboxylate is not known to have any significant biochemical or physiological effects. It is not toxic to humans and animals, and it does not have any significant effects on the environment.

Advantages and Limitations for Lab Experiments

Benzyl 3-isocyanatoazetidine-1-carboxylate is an ideal compound for use in lab experiments due to its low toxicity and water solubility. It is also relatively inexpensive and easy to synthesize. However, it does have some limitations. benzyl 3-isocyanatoazetidine-1-carboxylate is not very reactive, and it can be difficult to control the reaction rate.

Future Directions

The potential future applications of benzyl 3-isocyanatoazetidine-1-carboxylate are vast. It could be used in the synthesis of new pharmaceuticals, as well as other organic compounds. It could also be used in the development of new materials for use in biomedical applications. Additionally, benzyl 3-isocyanatoazetidine-1-carboxylate could be used to study the structure and reactivity of organic compounds, and to develop new methods of synthesis. Finally, benzyl 3-isocyanatoazetidine-1-carboxylate could be used to develop new catalysts and catalytic processes for use in industry.

Synthesis Methods

Benzyl 3-isocyanatoazetidine-1-carboxylate is synthesized from an aqueous solution of isocyanic acid and an aqueous solution of sodium azide. The reaction is conducted at room temperature, and the product is purified by recrystallization from methanol. The yield of the reaction is typically in the range of 70-80%.

properties

IUPAC Name

benzyl 3-isocyanatoazetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c15-9-13-11-6-14(7-11)12(16)17-8-10-4-2-1-3-5-10/h1-5,11H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRPAPEKFFUPPHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)OCC2=CC=CC=C2)N=C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 3-isocyanatoazetidine-1-carboxylate

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